molecular formula C15H10F2N2OS B7478896 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide

Cat. No. B7478896
M. Wt: 304.32 g/mol
InChI Key: CGITWKAWFXDIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide, also known as FBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FBA is a heterocyclic compound that contains both benzothiazole and acetamide moieties, making it a versatile compound for various biological applications.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide involves its ability to selectively bind to amyloid fibrils. The benzothiazole moiety of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide is responsible for its fluorescence properties, which allows for the detection of protein misfolding. The acetamide moiety of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide is responsible for its selective binding to amyloid fibrils.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This makes it an ideal tool for the detection of protein misfolding without interfering with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide is its high sensitivity and selectivity for amyloid fibrils. This makes it a valuable tool for the early detection and diagnosis of neurodegenerative diseases. However, one of the limitations of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide in scientific research. One area of research involves the development of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide-based probes for the detection of other misfolded proteins associated with various diseases. Another area of research involves the optimization of the synthesis process for N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide to make it more accessible for researchers. Additionally, the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide in live cell imaging and in vivo studies is an area of research that holds great potential for the detection and diagnosis of various diseases.

Synthesis Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 2-fluoroacetophenone in the presence of a catalyst. The resulting intermediate compound is then subjected to a series of reactions, including acetylation and fluorination, to yield the final product. The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research involving N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide is its use as a fluorescent probe for the detection of protein misfolding. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. This property of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide makes it a valuable tool for the early detection and diagnosis of these diseases.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c16-10-5-6-12-13(8-10)21-15(18-12)19-14(20)7-9-3-1-2-4-11(9)17/h1-6,8H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGITWKAWFXDIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide

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